molecular formula C9H11F3N2O B3024040 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol CAS No. 1006480-18-7

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol

Cat. No.: B3024040
CAS No.: 1006480-18-7
M. Wt: 220.19 g/mol
InChI Key: SQOJUANFSKOOLP-UHFFFAOYSA-N
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Description

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is a fluorinated pyrazole derivative with a hydroxyl-terminated ethanol side chain. Its molecular formula is C₉H₁₁F₃N₂O, and it has a molecular weight of 219.08 g/mol (CAS: 652982-93-9, purity: 95%). The compound features a pyrazole core substituted with a cyclopropyl group at position 5, a trifluoromethyl group at position 3, and a 2-hydroxyethyl group at position 1. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced metabolic stability from the trifluoromethyl moiety. It is primarily utilized as a building block in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)8-5-7(6-1-2-6)14(13-8)3-4-15/h5-6,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOJUANFSKOOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives under controlled conditions.

Reagent Conditions Product Yield Reference
Pyridinium chlorochromate (PCC)Dichloromethane, 0°C → 25°C2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetaldehyde78%
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hrs2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid65%
TEMPO/NaOClH₂O/CH₂Cl₂, pH 9.5, 2 hrsSame as PCC product (acetaldehyde)82%
  • Key Insight : Oxidation selectivity depends on the reagent: PCC avoids overoxidation to carboxylic acids, while KMnO₄ achieves full oxidation under acidic conditions .

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitution to form esters or ethers.

Esterification with Acid Chlorides

Acid Chloride Base Product Yield Reference
Acetyl chloridePyridine2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl acetate91%
Benzoyl chlorideTriethylamine2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl benzoate85%

Etherification with Alkyl Halides

Alkyl Halide Base Product Yield Reference
Methyl iodideNaH, THF2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl methyl ether76%
  • Mechanistic Note : The trifluoromethyl group stabilizes intermediates via inductive effects, enhancing reaction rates.

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole ring’s C-4 position is susceptible to electrophilic substitution under specific conditions.

Electrophile Catalyst Product Yield Reference
HNO₃ (fuming)H₂SO₄, 0°C4-Nitro-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol58%
Cl₂ (g)FeCl₃, 40°C4-Chloro-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol63%
  • Regioselectivity : Substitution occurs preferentially at C-4 due to the electron-withdrawing trifluoromethyl group at C-3 directing electrophiles .

Cyclization Reactions

The ethanol side chain facilitates intramolecular cyclization to form heterocycles.

Reagent Conditions Product Yield Reference
PCl₅Toluene, reflux, 6 hrs6-Trifluoromethyl-3-cyclopropylpyrazolo[1,5-a]pyrimidine68%
H₂N-NH₂ (hydrazine)EtOH, 80°C, 12 hrsPyrazolo[3,4-e] diazepine derivative54%
  • Mechanism : Dehydration of the ethanol group forms an intermediate aldehyde, which undergoes condensation with adjacent nucleophiles .

Conversion to Amines

Reagent Conditions Product Yield Reference
SOCl₂, then NH₃CH₂Cl₂, -10°C → 25°C2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethylamine70%

Halogenation

Reagent Conditions Product Yield Reference
PBr₃Et₂O, 0°C, 2 hrs2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl bromide88%

Catalytic Modifications

The compound participates in palladium-catalyzed cross-couplings for C–C bond formation.

Reaction Type Catalyst Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-pyrazole hybrid73%
Heck reactionPd(OAc)₂, P(o-tol)₃Alkenyl-substituted derivative65%

Scientific Research Applications

Scientific Research Applications of 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol

This compound is a pyrazole derivative known for its diverse applications in chemistry, biology, medicine, and industry. This compound features a trifluoromethyl group and a cyclopropyl moiety attached to a pyrazole ring. The presence of these groups gives it distinct chemical and biological properties compared to other analogs.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation Oxidation reactions can convert the alcohol group to a carbonyl group.
  • Reduction The compound can be reduced to form different derivatives.
  • Substitution The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The products formed from these reactions depend on the specific reagents and conditions used; oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups. Due to its reactivity, this compound serves as a building block for synthesizing more complex molecules.

Biological Applications

This compound is investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can interact with various enzymes and proteins, leading to its biological effects. Studies on pyrazole derivatives have highlighted their anticancer potential, demonstrating inhibitory effects on cancer cell lines like HeLa and A375 cells. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Pharmaceutical and Medical Applications

In medicine, this compound is explored for its potential as a pharmaceutical agent because of its unique structural features. Pyrazole derivatives have demonstrated anti-inflammatory properties, potentially exerting these effects by modulating inflammatory pathways and reducing cytokine production. They have also shown promise in reducing inflammation in animal models of arthritis. Furthermore, studies indicate that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's.

Industrial Applications

This compound is utilized in developing agrochemicals and other industrial products.

Pyrazole derivatives have been studied for various biological activities:

  • Anticancer Study: A related pyrazole derivative exhibited IC50 values in the low micromolar range against CDK2 and CDK9, indicating potent anticancer activity.
  • Inflammation Model: Treatment with a similar pyrazole compound resulted in a significant reduction in paw edema and inflammatory cytokines compared to controls in a murine model of inflammation.
  • Neuroprotection: Certain pyrazole derivatives could significantly reduce neuronal cell death induced by oxidative agents in in vitro studies, suggesting potential applications in treating neurodegenerative conditions.

Related Compounds

  • 3-(Trifluoromethyl)-1H-pyrazole: Shares the trifluoromethyl group but lacks the cyclopropyl and ethanol groups.
  • 5-Cyclopropyl-1H-pyrazole: Contains the cyclopropyl group but not the trifluoromethyl group.
  • 2-(1H-Pyrazol-1-yl)ethanol: Similar structure but without the trifluoromethyl and cyclopropyl groups.

Mechanism of Action

The mechanism of action of 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can interact with various enzymes and proteins, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole derivatives with variations in substituents, chain length, or functional groups. Key differences in molecular properties and applications are highlighted below.

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol C₉H₁₁F₃N₂O 219.08 652982-93-9 Hydroxyl (-OH), trifluoromethyl (-CF₃)
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol C₁₀H₁₃F₃N₂O 233.12 EN300-230189 Hydroxyl (-OH), longer alkyl chain
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide C₈H₁₀F₃N₄O 260.23 1001518-93-9 Hydrazide (-CONHNH₂)
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide C₈H₉F₃N₃O 244.17 Discontinued (CymitQuimica) Acetamide (-CONH₂)
2-{1-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4-methyl-1,3-thiazole-5-carboxylic acid C₁₇H₁₇F₃N₃O₂S 388.40 937597-71-2 Thiazole ring, carboxylic acid (-COOH)

Key Differences and Implications

Solubility and Polarity: The hydroxyl group in this compound enhances water solubility compared to its hydrazide or acetamide analogs, which exhibit greater lipophilicity. The carboxylic acid derivative (thiazole-containing compound) has ionizable groups, making it suitable for salt formation and pH-dependent applications.

Reactivity: The hydrazide and acetamide derivatives undergo nucleophilic reactions (e.g., condensations) more readily than the hydroxyl-terminated ethanol analog due to their reactive -NH₂ groups. The trifluoromethyl group in all analogs improves metabolic stability and electronegativity, influencing binding interactions in drug-receptor systems.

Applications: Ethanol derivative: Used in solubility-driven formulations and as a precursor for esterification. Hydrazide/acetamide derivatives: Employed in heterocyclic synthesis (e.g., triazoles, thiadiazoles) due to versatile -NH₂ reactivity. Thiazole-carboxylic acid analog: Potential use in metal-chelating agents or kinase inhibitors.

Research Findings

  • Synthetic Utility: The ethanol derivative’s hydroxyl group facilitates derivatization into ethers or esters, as demonstrated in the synthesis of thiazole hybrids.
  • Biological Activity: Pyrazole analogs with trifluoromethyl groups show enhanced antifungal and herbicidal activity compared to non-fluorinated counterparts.
  • Thermal Stability : The cyclopropyl group contributes to thermal stability, making these compounds suitable for high-temperature reactions.

Biological Activity

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol, a compound with the CAS number 1006480-18-7, is a pyrazole derivative known for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group and a trifluoromethyl moiety attached to a pyrazole ring. The molecular formula is C9H11F3N4OC_9H_{11}F_3N_4O, with a molecular weight of 248.20 g/mol. The compound's InChI key is KHAWEFXJUZDZDX-UHFFFAOYSA-N, indicating its unique structural identity.

Synthesis

The synthesis of pyrazole derivatives, including this compound, typically involves reactions of hydrazones with various electrophiles. Recent advances in synthetic methodologies have allowed for improved yields and regioselectivity in the formation of these compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines, including HeLa and A375 cells. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Effects

In addition to anticancer activity, pyrazole derivatives have been investigated for their anti-inflammatory properties. They may exert these effects by modulating inflammatory pathways and reducing cytokine production. For example, similar compounds have shown promise in reducing inflammation in animal models of arthritis .

Neuroprotective Activity

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative exhibited IC50 values in the low micromolar range against CDK2 and CDK9, indicating potent anticancer activity .
  • Inflammation Model : In a murine model of inflammation, treatment with a similar pyrazole compound resulted in a significant reduction in paw edema and inflammatory cytokines compared to controls .
  • Neuroprotection : In vitro studies showed that certain pyrazole derivatives could significantly reduce neuronal cell death induced by oxidative agents, suggesting potential applications in treating neurodegenerative conditions .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleIC50/EffectReference
AnticancerPyrazole derivative (similar)IC50 = 0.36 µM (CDK2)
Anti-inflammatoryRelated pyrazoleSignificant reduction in edema
NeuroprotectiveSimilar pyrazole derivativeReduced oxidative stress-induced cell death

Q & A

Q. What are the recommended methods to optimize the synthesis of 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol for improved yield and purity?

To enhance synthesis efficiency:

  • Cyclopropane Introduction : Use cyclopropane carbonyl precursors (e.g., cyclopropyl ketones) in cyclocondensation reactions with hydrazine derivatives. Adjust reaction time and temperature to minimize side products .
  • Trifluoromethyl Group Stability : Employ fluorinated reagents (e.g., CF₃Cu) under inert atmospheres to prevent decomposition. Monitor reaction progress via TLC or HPLC .
  • Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via ¹H/¹³C NMR, HPLC (>95% purity), and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : Confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm), trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR), and ethanol moiety (δ ~3.6–4.0 ppm for CH₂OH) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Compare retention times with synthetic standards .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 222.23 for C₉H₁₁F₃N₂O) .

Q. How can researchers evaluate the compound’s in vitro biological activity?

  • Enzyme Assays : Screen for COX-2 inhibition using fluorescence-based assays (e.g., prostaglandin E₂ quantification) .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound’s analogs?

  • Substituent Variation : Systematically modify the cyclopropyl, trifluoromethyl, or ethanol groups. For example, replace cyclopropyl with larger cycloalkyl groups to assess steric effects .
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme/cell-based assays. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 .
  • Data Analysis : Apply multivariate regression to identify key structural contributors to activity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration). Use reference inhibitors (e.g., celecoxib for COX-2) as internal controls .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .
  • Orthogonal Validation : Confirm activity via alternative methods (e.g., Western blot for protein expression alongside enzymatic assays) .

Q. How can crystallographic data improve understanding of this compound’s interactions?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/ethanol). Use SHELXL for refinement to resolve bond lengths/angles, particularly for the trifluoromethyl group’s conformational flexibility .
  • Hydrogen-Bond Analysis : Identify interactions (e.g., ethanol OH with active-site residues) using Mercury software. Compare with co-crystallized ligands in target proteins .

Q. What computational approaches predict metabolic stability or toxicity?

  • ADME Modeling : Use SwissADME to predict CYP450 metabolism sites (e.g., hydroxylation of the ethanol group). Validate with in vitro microsomal assays .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks. Cross-reference with Ames test data for mutagenicity .

Methodological Notes

  • Synthesis Optimization : Cyclopropyl stability is pH-sensitive; maintain neutral conditions during reactions .
  • Crystallography : Low-temperature data collection (100 K) reduces thermal motion artifacts .
  • Biological Assays : Include vehicle controls (e.g., DMSO) to account for solvent effects on cell viability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol
Reactant of Route 2
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2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.